2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a thiazole core substituted at position 2 with a 4-chlorophenylsulfonamido group and at position 4 with an N-(2-methoxy-5-methylphenyl)acetamide moiety. The 2-methoxy-5-methylphenyl substituent on the acetamide contributes lipophilicity, which may improve membrane permeability compared to polar groups .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-12-3-8-17(27-2)16(9-12)22-18(24)10-14-11-28-19(21-14)23-29(25,26)15-6-4-13(20)5-7-15/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQBBSSEKGRXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the chlorophenyl group. The final step involves the acylation of the thiazole derivative with 2-methoxy-5-methylphenyl acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The thiazole ring may interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Hybrid structures (e.g., triazole-thiazole in ) may offer multitarget effects but complicate synthesis .
Substituent Effects: The 4-chlorophenylsulfonamido group in the target compound is distinct from simpler chloro or phenyl groups in analogs (). Sulfonamides are known for strong hydrogen-bonding capacity, which could enhance target binding compared to non-sulfonamide analogs . The 2-methoxy-5-methylphenyl group on the acetamide (shared with Analog 3) balances lipophilicity and steric bulk, favoring membrane permeability over polar groups like piperazine () .
Pharmacological Potential: Thiazole derivatives in showed anticancer activity (e.g., HepG-2 inhibition with IC50 ~1.6–1.98 μg/mL), suggesting the target compound may share similar mechanisms . Sulfonamide-containing compounds (e.g., ) are often explored as enzyme inhibitors, supporting the hypothesis that the target could inhibit pathways like carbonic anhydrase or cyclooxygenase .
Synthesis and Characterization: Synthesis likely involves chloroacetamide intermediates (as in ) followed by sulfonamido incorporation .
Biological Activity
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound belonging to the class of sulfonamide derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The structural components, including the thiazole ring and sulfonamide group, contribute to its potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 335.85 g/mol. The structure includes:
- A thiazole ring
- A sulfonamide group (4-chlorophenyl)
- An acetamide moiety attached to a methoxy-substituted phenyl group
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis, while the thiazole ring enhances binding affinity to molecular targets.
Antimicrobial Activity
Sulfonamides, including this compound, are recognized for their antimicrobial properties. Studies have shown that modifications in the structure can significantly alter potency against various bacteria. For instance, derivatives have demonstrated effective inhibition against Staphylococcus aureus and other pathogenic bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.025 mM to 2.609 mM for related compounds .
Antitumor Potential
Research indicates that compounds with similar structures exhibit antitumor activity by targeting specific cancer cell lines. The thiazole moiety is particularly noted for its role in enhancing cytotoxic effects against tumor cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Evaluation : In a study evaluating the antimicrobial efficacy of thiazole derivatives, it was found that compounds structurally related to this compound exhibited significant activity against gram-positive and gram-negative bacteria .
- Antitumor Activity : Another research project focused on thiazole-sulfonamide derivatives revealed that certain modifications led to enhanced antitumor activity against breast cancer cell lines, suggesting a potential pathway for developing new cancer therapeutics .
- Mechanistic Studies : Molecular docking studies have provided insights into how this compound interacts with target enzymes involved in bacterial resistance mechanisms, highlighting its potential as a lead compound in drug development .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
